trans-Resveratrol 3-O-glucuronide

Descripción general

Descripción

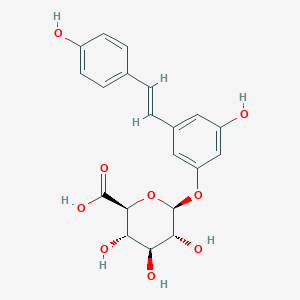

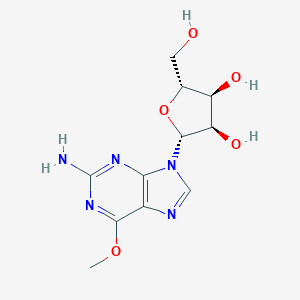

Trans-Resveratrol 3-O-glucuronide is a metabolite of resveratrol and trans-resveratrol-3-O-glucoside (piceid) . It is a polyphenol belonging to the stilbenoid glycosides class, found in various plants and fruits .

Synthesis Analysis

The synthesis of trans-Resveratrol 3-O-glucuronide involves access to these conjugates from readily available resveratrol triesters. Selective monodeacylation using either chemical or enzymatic hydrolyses affords the required diesters. Subsequent glucuronidation using the trichloroacetimidate procedure, then mild hydrolysis, affords the desired products .Molecular Structure Analysis

The IUPAC name for trans-Resveratrol 3-O-glucuronide is 3-Hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethen-1-yl]phenyl β-D-glucopyranosiduronic acid . Its molecular formula is C20H20O9 and its molar mass is 404.371 g·mol−1 .Chemical Reactions Analysis

The glucuronidation of trans-Resveratrol 3-O-glucuronide involves the use of the trichloroacetimidate procedure . The stability of the glucuronides in aqueous solution shows remarkable differences in their properties, especially in the ready E/Z isomerisation of the 3-glucuronide .Physical And Chemical Properties Analysis

Trans-Resveratrol 3-O-glucuronide has a molecular formula of C20H20O9 and a molar mass of 404.371 g·mol−1 .Aplicaciones Científicas De Investigación

Antiproliferative Properties

Trans-Resveratrol 3-O-glucuronide has been studied for its potential antiproliferative effects . This property is significant in the context of cancer research, as it may inhibit the proliferation of cancer cells. The compound’s mechanism of action is thought to be similar to that of resveratrol itself, which is known for its cancer chemopreventive qualities .

Aqueous Stability and Isomerization

Research has delved into the aqueous stability of trans-Resveratrol 3-O-glucuronide, revealing notable differences in stability between isomers. Particularly, the 3-glucuronide isomer exhibits a propensity for E/Z isomerization, which could influence its biological activity and potential therapeutic applications .

Activation of Sirtuin Pathway

Trans-Resveratrol 3-O-glucuronide activates the sirtuin pathway , which is implicated in aging and metabolism regulation. This pathway’s modulation could lead to applications in age-related diseases and metabolic disorders .

Anti-inflammatory Effects

The compound has been associated with anti-inflammatory properties , which could be beneficial in the treatment of chronic inflammatory diseases. By modulating inflammatory pathways, it may help in reducing inflammation and related symptoms .

Antioxidant Activity

Trans-Resveratrol 3-O-glucuronide also exhibits antioxidant activity , which is crucial in protecting cells from oxidative stress. This activity could have implications in preventing diseases associated with oxidative damage .

DNA Protection

Studies suggest that trans-Resveratrol 3-O-glucuronide can reduce DNA strand breakage , which is a critical factor in maintaining genomic stability. This property may be leveraged in developing treatments to protect DNA from damage caused by various stressors .

Anti-cancer Properties

Extensive research indicates that trans-Resveratrol 3-O-glucuronide possesses anti-cancer properties . It may contribute to cancer prevention and therapy by targeting multiple pathways involved in cancer cell growth and survival .

Neuroprotective Effects

The neuroprotective effects of trans-Resveratrol 3-O-glucuronide are being explored, with the potential to protect neurons from damage and degeneration. This could have applications in neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Mecanismo De Acción

Target of Action

Trans-Resveratrol-3-O-glucuronide is believed to engage the sirtuin pathway . It also acts as an agonist of the adenosine A3 receptor , particularly in high concentrations .

Mode of Action

The compound interacts with its targets, leading to a series of biochemical changes. It is known to inhibit enzymes involved in inflammatory mediator production . When acting as an agonist of the adenosine A3 receptor, it can trigger apoptosis in human colon cancer cells .

Biochemical Pathways

Trans-Resveratrol-3-O-glucuronide is involved in the sirtuin pathway , which is implicated in aging and metabolism regulation . It also affects the pathways related to inflammatory mediator production .

Pharmacokinetics

It is known that the median tmax of resveratrol-3-glucuronide is similar for all tested doses ranging from 1006 to 1505 h post-dose . The mean resveratrol-3-glucuronide AUC 0-t increased with an increase in resveratrol doses with mean values ranging from 4970 to 31000 h*ng/mL, while the mean Cmax ranged from 2390 to 16000 ng/mL .

Result of Action

Trans-Resveratrol-3-O-glucuronide exhibits diverse biological activities, including antioxidant, antiproliferative, anti-inflammatory, and anti-cancer properties . It can lead to apoptosis in human colon cancer cells when it acts as an agonist of the adenosine A3 receptor .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the stability of the glucuronides in aqueous solution shows remarkable differences, especially in the ready E/Z isomerisation of the 3-glucuronide .

Direcciones Futuras

There is ongoing research into the behavior of glucuronides of endogenous and dietary substances, including the isomeric 3-O and 4′-O-β-D-glucuronides of the stilbenetriol, resveratrol . Studies in Alzheimer’s patients and in MPS 1 are currently in development to test the effect this improved bioavailability has on those patient populations .

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-hydroxy-5-[(E)-2-(4-hydroxyphenyl)ethenyl]phenoxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O9/c21-12-5-3-10(4-6-12)1-2-11-7-13(22)9-14(8-11)28-20-17(25)15(23)16(24)18(29-20)19(26)27/h1-9,15-18,20-25H,(H,26,27)/b2-1+/t15-,16-,17+,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSAYEBSTMCFKY-OTPOQTMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20693973 | |

| Record name | trans-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-Resveratrol 3-O-glucuronide | |

CAS RN |

387372-17-0 | |

| Record name | Resveratrol 3-O-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=387372-17-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Resveratrol-3-o-beta-D-glucuronide, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0387372170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Resveratrol 3-O-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20693973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Resveratrol-3-O-β-D-Glucuronide, trans- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LNK7Z424CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is trans-Resveratrol-3-O-glucuronide formed in the body?

A: Trans-Resveratrol-3-O-glucuronide is a metabolite of trans-resveratrol, a natural polyphenol found in grapes and red wine. It is formed through glucuronidation, a process where a glucuronic acid molecule is attached to trans-resveratrol, primarily by UDP-glucuronosyltransferases (UGTs), specifically UGT1A6 and UGT2B1 isoforms. [] This process mainly occurs in the liver, but also in other tissues like the brain, olfactory mucosa, and cultured astrocytes. []

Q2: Does trans-Resveratrol-3-O-glucuronide have similar biological activity to trans-resveratrol?

A: While trans-resveratrol has demonstrated various beneficial effects, its low bioavailability limits its efficacy. Interestingly, research suggests that trans-Resveratrol-3-O-glucuronide, alongside other resveratrol metabolites, may contribute to some of the positive effects attributed to the parent compound. For instance, it has been shown to reduce triglyceride content in maturing pre-adipocytes and mature adipocytes. [] Additionally, it can modulate the expression and secretion of adipokines like leptin, adiponectin, visfatin, and apelin, potentially contributing to resveratrol's anti-obesity and insulin-sensitizing effects. []

Q3: What are the main differences in metabolism and distribution between acute and sustained trans-resveratrol administration?

A: Research shows distinct differences in the distribution of trans-resveratrol and its metabolites depending on the method of administration. After acute administration (single high dose), trans-Resveratrol-3-O-glucuronide and resveratrol-3-sulfate are the predominant metabolites found in various tissues like the heart, brain, and liver. [] Conversely, sustained administration (long-term low dose) leads to the presence of free trans-resveratrol and dihydroresveratrol derivatives. [] This difference highlights the importance of considering administration strategies when studying the effects of trans-resveratrol and its metabolites.

Q4: How is trans-Resveratrol-3-O-glucuronide detected and quantified in biological samples?

A: Several analytical techniques are employed to identify and measure trans-Resveratrol-3-O-glucuronide in biological samples. High-performance liquid chromatography electrospray tandem mass spectrometry (LC-ESI-MS/MS) offers high sensitivity and precision for quantifying resveratrol metabolites, including trans-Resveratrol-3-O-glucuronide, in human LDL after red wine consumption. [] Another method, ultra-high performance liquid chromatography coupled with quadrupole-time-of-flight mass spectrometry (UHPLC-Q-TOF), allows for the identification and assessment of a wide range of resveratrol metabolites in various matrices, including plasma and tissues. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bis[tert-butyl(dimethyl)silyl] sebacate](/img/structure/B23141.png)

![(2S)-3-methyl-2-[pentanoyl-[[4-[2-(1-trityltetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoic acid](/img/structure/B23166.png)

![2-[2-(4-Fluorophenyl)-2-oxo-1-(2,3,4,5,6-pentadeuteriophenyl)ethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B23175.png)

![N-[(Dimethylamino)methyl]-N-methylnitramide](/img/structure/B23178.png)